N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-(3,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at position 1 and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 3,4-dimethylphenyl group.
Key structural features influencing its reactivity and bioactivity include:
- Ethyl group at position 1: Enhances lipophilicity and metabolic stability compared to shorter alkyl chains.
- 4-Hydroxy-2-oxo group: Contributes to hydrogen-bonding interactions, critical for binding to biological targets.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-15(16)18(23)17(20(22)25)19(24)21-14-10-9-12(2)13(3)11-14/h5-11,23H,4H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIRSXUXSEXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in various biochemical pathways.
Mode of Action
It’s known that such compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in dna replication, reabsorption and secretion in the nephron, and local anaesthetic effects.
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties that influence their bioavailability.
Biological Activity
N-(3,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives. Its molecular formula is with a molecular weight of 336.4 g/mol. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antioxidant, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A study evaluating related quinoline derivatives reported that they exhibited inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antioxidant Properties
The antioxidant activity of this compound is particularly noteworthy. Research indicates that quinoline derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions where oxidative damage is a concern, such as neurodegenerative diseases .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory effects. Specifically, it has shown promise as an inhibitor of human monoamine oxidase B (MAO-B), which is a target for treating Parkinson's disease. Inhibitors of MAO-B can help increase the levels of neurotransmitters such as dopamine in the brain, providing symptomatic relief in Parkinson's patients .
Case Study 1: Antimicrobial Efficacy
A comparative study involving several quinoline derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This finding positions it as a viable candidate for further development as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro assays assessing the neuroprotective effects of the compound indicated that it can reduce neuronal apoptosis induced by oxidative stress. The compound was able to decrease reactive oxygen species (ROS) levels significantly in cultured neuronal cells when treated with hydrogen peroxide .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | MAO-B inhibition |
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 941923-38-2 |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Chlorine substitution () introduces electron-withdrawing effects, which may increase the acidity of the 4-hydroxy group, altering solubility and hydrogen-bonding capacity .
Alkyl Group at Position 1 :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
